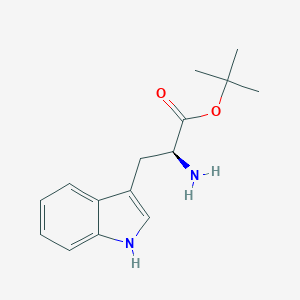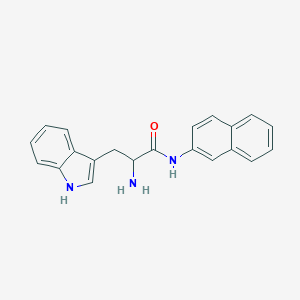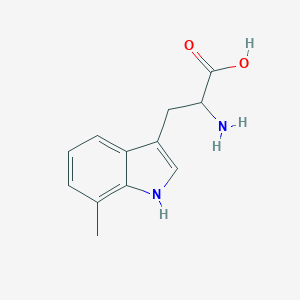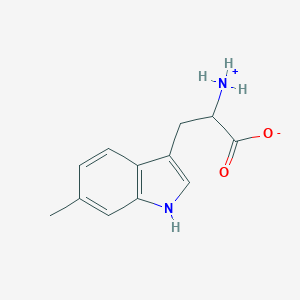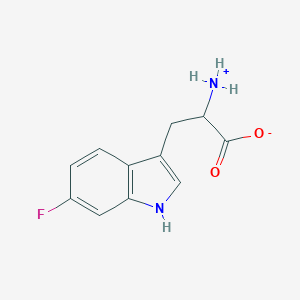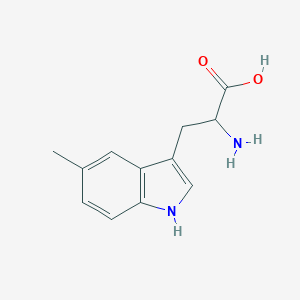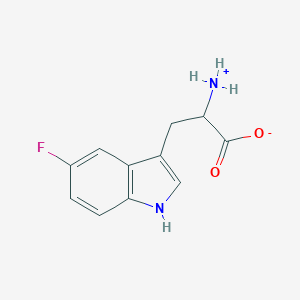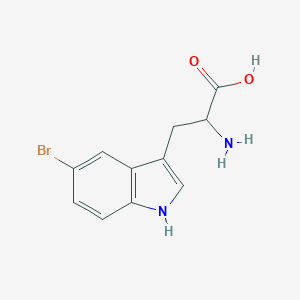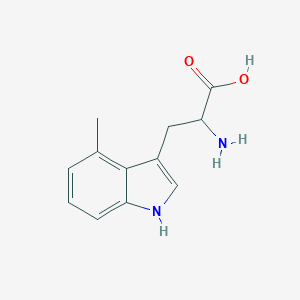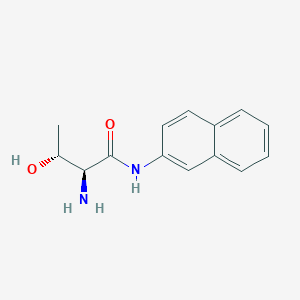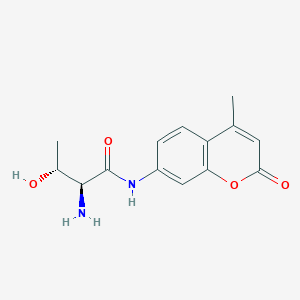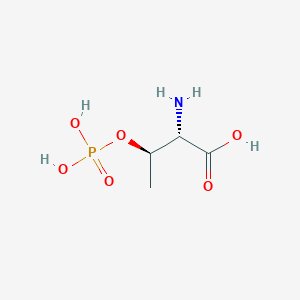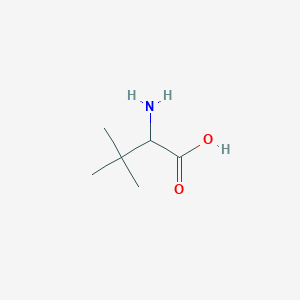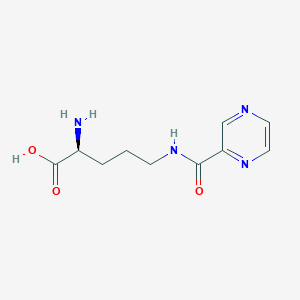
Ndelta-Pyrazinylcarbonyl-L-ornithine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ndelta-Pyrazinylcarbonyl-L-ornithine is a chemical compound with the molecular formula C10H14N4O3 and a molecular weight of 238.25 . It is a specialty product used for proteomics research .
Molecular Structure Analysis
The molecular structure of Ndelta-Pyrazinylcarbonyl-L-ornithine is represented by the formula C10H14N4O3 . The structure includes a pyrazine ring attached to an ornithine molecule via a carbonyl group .科学的研究の応用
Discovery of Antagonists in Medicinal Chemistry
- Researchers Hattori et al. (2005) found that Ndelta-Z-ornithine derivatives are highly potent and selective antagonists for the EP(4) receptor, a part of the human prostanoid receptor family. These compounds exhibited promising pharmacokinetic properties and potent inhibitory activity in vitro, marking them as potential therapeutic agents (Hattori et al., 2005).
Ornithine in Ophthalmology
- In ophthalmological research, Ueda et al. (1998) studied the prevention of ornithine cytotoxicity using proline in human retinal pigment epithelial cells. This research is significant for understanding the degeneration of retinal pigment epithelial cells in gyrate atrophy, a condition associated with ornithine accumulation due to ornithine-delta-aminotransferase deficiency (Ueda et al., 1998).
Enzyme Studies in Biochemistry
- Vogel and Bonner (1956) explored the properties of acetylornithinase of Escherichia coli. Their work on partial purification and characterization of this enzyme contributes to a deeper understanding of amino acid metabolism in microorganisms (Vogel & Bonner, 1956).
Retinal Disorders
- O'Donnell et al. (1978) identified a metabolic block in cultured fibroblasts from a patient with gyrate atrophy of the retina, where L-ornithine does not convert to proline due to deficient L-ornithine:2-oxoacid aminotransferase activity. This finding is pivotal for understanding the biochemical basis of this genetic eye disease (O'Donnell et al., 1978).
Structural Basis for Substrate Recognition
- Shah et al. (1997) provided insights into the structural basis of substrate recognition by human ornithine aminotransferase. Their research on enzyme-substrate interaction is crucial for drug design and understanding the enzymatic processes involving L-ornithine (Shah et al., 1997).
Nutritional Supplements and Visual Function
- Sakamoto et al. (2015) studied the effect of long-term L-ornithine supplementation on visual function and retinal histology in rats. This research is significant in evaluating the safety and potential therapeutic benefits of L-ornithine supplements (Sakamoto et al., 2015).
Microbial Production of L-Ornithine
- Kim et al. (2015) engineered Corynebacterium glutamicum for L-ornithine production. Their work in metabolic engineering is crucial for the industrial-scale production of this amino acid (Kim et al., 2015).
Ornithine's Role in Metabolic Diseases
- Sivashanmugam et al. (2017) provided an appraisal of ornithine's role in various metabolic diseases. Their review covers the multifaceted roles of ornithine, highlighting its significance in disease processes such as hyperammonemia and cancer (Sivashanmugam et al., 2017).
Potential for Gene Therapy
- Bond and Wold (1987) used poly-L-ornithine to introduce DNA and RNA into mammalian cells, demonstrating its potential in gene therapy and cellular biology research (Bond & Wold, 1987).
Safety And Hazards
The safety data sheet for Ndelta-Pyrazinylcarbonyl-L-ornithine suggests that in case of skin contact, wash off with soap and plenty of water. In case of eye contact, rinse thoroughly with plenty of water for at least 15 minutes and consult a physician . It’s important to note that this compound is for research use only and not intended for diagnostic or therapeutic use .
特性
IUPAC Name |
(2S)-2-amino-5-(pyrazine-2-carbonylamino)pentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O3/c11-7(10(16)17)2-1-3-14-9(15)8-6-12-4-5-13-8/h4-7H,1-3,11H2,(H,14,15)(H,16,17)/t7-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJGIGJGNECGMMN-ZETCQYMHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)C(=O)NCCCC(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN=C(C=N1)C(=O)NCCC[C@@H](C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80427291 |
Source


|
| Record name | Ndelta-Pyrazinylcarbonyl-L-ornithine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80427291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ndelta-Pyrazinylcarbonyl-L-ornithine | |
CAS RN |
201047-84-9 |
Source


|
| Record name | Ndelta-Pyrazinylcarbonyl-L-ornithine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80427291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S)-2-Amino-3-[4-(hydroxysulfonyloxy)phenyl]propanoic acid](/img/structure/B555180.png)
